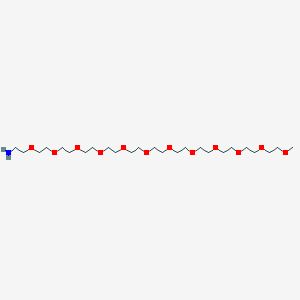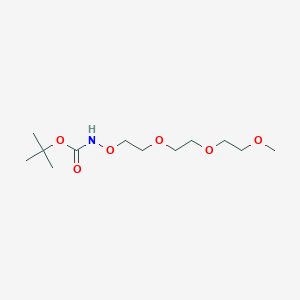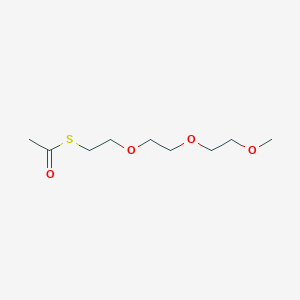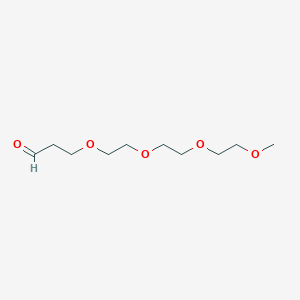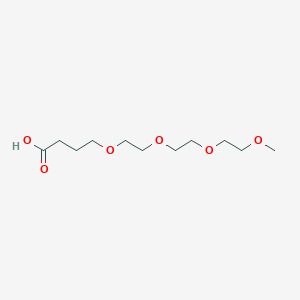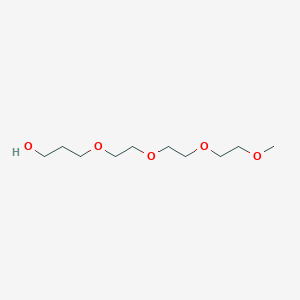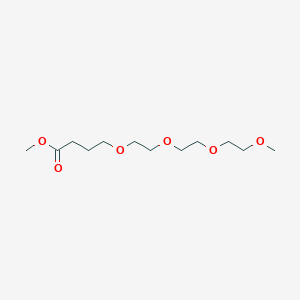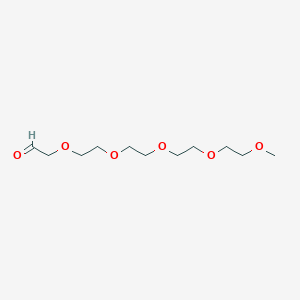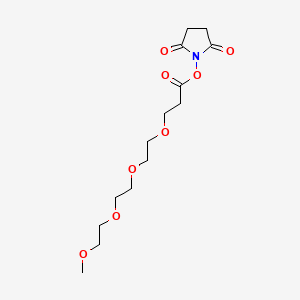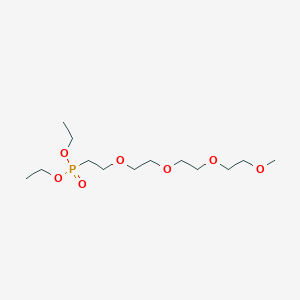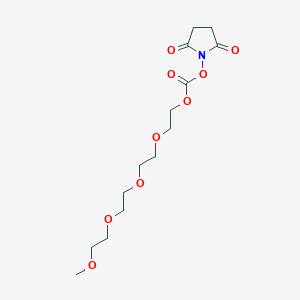
MRS 4062 triethylammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MRS 4062 triethylammonium salt is a selective P2Y4 receptor agonist . The chemical name is N4-Phenylpropoxycytidine-5’-O-triphosphate tetra (triethylammonium) salt .
Molecular Structure Analysis
The molecular weight of MRS 4062 triethylammonium salt is 1022.09 . The molecular formula is C18H26N3O15P3.4(C2H5)3N .Physical And Chemical Properties Analysis
MRS 4062 triethylammonium salt is soluble in water and is supplied pre-dissolved at a concentration of 10mM . It should be stored at -20°C . .Aplicaciones Científicas De Investigación
Synthesis and Characterization
MRS 4062 triethylammonium salt has been utilized in various synthesis and characterization studies. Rajkumar and Chandramohan (2017) demonstrated the synthesis and crystal growth of triethylammonium-based salts, highlighting their structural, optical, thermal, electrical, and mechanical properties (Rajkumar & Chandramohan, 2017). Similarly, Virag et al. (2006) synthesized stable triethylammonium triazenide salts, contributing to the preparation of alkoxycarbonylvinyltriethylammonium triazenides (Virag, Meden, Kočevar, & Polanc, 2006).
Molecular Structure Studies
The molecular structure of triethylammonium salts has been a focus of several studies. Bednarska-Bolek et al. (2002) explored the structure and phase transitions in chloroantimonate(V) crystals involving triethylammonium salts, providing insights into their structural phase transitions (Bednarska-Bolek, Ciunik, Jakubas, Bator, & Ciapala, 2002).
Chemical Analysis Techniques
Techniques like magnetic resonance spectroscopy (MRS) have been applied in various fields, including myocardial disease and cancer. Hudsmith and Neubauer (2009) discussed the use of MRS in investigating cardiac metabolism, offering insights into cardiac energetics (Hudsmith & Neubauer, 2009). Additionally, Gillies and Morse (2005) highlighted the use of MRS in cancer research, emphasizing its application in analyzing tumor biomarkers (Gillies & Morse, 2005).
Protic Ionic Liquids and Electrochemistry
The role of triethylammonium-based salts in protic ionic liquids and electrochemistry has been significant. Shmukler et al. (2018) explored triethylammonium-based protic ionic liquids with sulfonic acids, examining their phase behavior and electrochemistry (Shmukler, Gruzdev, Kudryakova, Fadeeva, Kolker, & Safonova, 2018).
Biomedical Applications
In the biomedical field, triethylammonium salts have been used in various applications. Manna et al. (2018) synthesized amine-functionalized Fe3O4 nanoparticles using triethylammonium salts, highlighting their potential in biomedical applications like drug delivery and hyperthermia treatment (Manna, Nickel, Wroczynskyj, Yathindranath, Li, Liu, Thliveris, Klonisch, Miller, & van Lierop, 2018).
Solar Energy and Electrochemical Applications
The use of triethylammonium salts in solar energy and electrochemical applications has been researched, with Chen et al. (2007) investigating triethylamine hydroiodide as a supporting electrolyte in dye-sensitized solar cells (Chen, Suryanarayanan, Lee, & Ho, 2007).
Propiedades
Número CAS |
1309871-50-8 |
|---|---|
Nombre del producto |
MRS 4062 triethylammonium salt |
Fórmula molecular |
C42H86N7O15P3 |
Peso molecular |
1022.11 |
Nombre IUPAC |
N4-Phenylpropoxycytidine-5'-O-triphosphate tetra(triethylammonium) salt |
InChI |
InChI=1S/C18H26N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
Clave InChI |
ZCDZFMKRHPANNI-IHQKQWLFSA-N |
SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.O[C@@H]([C@H]([C@H](N1C(N=C(C=C1)NOCCCC2=CC=CC=C2)=O)O3)O)[C@H]3COP([O-])(OP([O-])(OP([O-])([O-])=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MRS4062; MRS 4062; MRS-4062; MRS 4062 triethylammonium salt. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



